molecular formula C13H20N2O3 B601914 N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide CAS No. 1391053-09-0

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Cat. No. B601914
CAS RN: 1391053-09-0
M. Wt: 252.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” is a chemical compound with the molecular formula C13H20N2O3 . It is an impurity of Levocetirizine .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” consists of a benzyl group attached to an acetamide group, which is further linked to a diethoxyamine group .


Physical And Chemical Properties Analysis

“N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” is a solid compound with a molecular weight of 252.32 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins within a complex biological sample .

Synthesis of A2A Adenosine Receptor Agonists

It serves as an intermediate in the synthesis of alkynylaryladenines , which are potent A2A adenosine receptor agonists . These agonists have potential therapeutic applications in treating conditions like Parkinson’s disease by modulating the action of adenosine in the brain.

Inhibitors of Cathepsin S

The compound is involved in the creation of functionalized N-arylaminoethyl amides . These amides act as noncovalent inhibitors of cathepsin S , an enzyme implicated in various pathological processes, including autoimmune diseases .

properties

IUPAC Name

N-benzyl-2-[2-(2-hydroxyethylamino)ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-8-6-14-7-9-18-11-13(17)15-10-12-4-2-1-3-5-12/h1-5,14,16H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOFVHKPHPZUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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